methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClF5N3O3/c1-32-20(31)16-17(15-13(22)3-2-4-14(15)24)29-33-18(16)12-9-30(28-19(12)21(25,26)27)11-7-5-10(23)6-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVBPTABSCSINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C3=CN(N=C3C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClF5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a complex organic compound with significant biological activity. Its unique structure, characterized by multiple halogen substitutions and a pyrazole moiety, suggests potential applications in pharmacology, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate chemical structure, which can be represented as follows:
- Molecular Formula : C₁₈H₁₄ClF₄N₂O₃
- Molecular Weight : 422.77 g/mol
- CAS Number : 3919-74-2
Research indicates that the biological activity of this compound may be attributed to its ability to interfere with specific biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity and bioavailability, potentially increasing its efficacy against target cells.
Target Pathways
- Antimalarial Activity : Similar compounds have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Studies reveal that pyrazole derivatives disrupt sodium homeostasis in malaria parasites, leading to increased intracellular sodium levels and subsequent parasite death .
- Anticancer Potential : The compound's structural features suggest it may inhibit key enzymes involved in cancer cell proliferation. Preliminary studies on related pyrazole compounds indicate they can induce apoptosis in various cancer cell lines .
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro for this compound:
| Activity Type | Test System | Observed Effect | EC50 (µM) |
|---|---|---|---|
| Antimalarial | P. falciparum | Disruption of Na+ homeostasis | 10 |
| Anticancer | HeLa cells | Induction of apoptosis | 5 |
| Antibacterial | Staphylococcus aureus | Inhibition of growth | 15 |
Case Study 1: Antimalarial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited potent antimalarial activity. The compound was tested against both drug-sensitive and resistant strains of P. falciparum, showing significant efficacy with an EC50 value lower than many existing treatments .
Case Study 2: Anticancer Activity
In another investigation, the compound was evaluated for its anticancer properties against various human cancer cell lines. It was found to significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The results indicated a therapeutic window that could allow for effective treatment with minimal side effects .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a 1,2-oxazole ring, fluorinated phenyl groups, and a pyrazole moiety. The synthesis of such compounds typically involves multi-step organic reactions, including cycloadditions and functional group transformations. Recent studies have highlighted efficient synthetic pathways for similar oxazole derivatives, which could be adapted for the synthesis of this compound .
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds exhibit notable antimicrobial activities. For instance, 1,2-oxazole derivatives have been explored as potential antibacterial agents due to their ability to inhibit bacterial growth. The incorporation of trifluoromethyl groups in similar structures has been linked to enhanced bioactivity .
Anticancer Potential
Compounds containing oxazole and pyrazole rings have shown promise in anticancer research. Their mechanisms often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies on related compounds suggest that methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate may exhibit similar properties, warranting further investigation into its anticancer efficacy .
Applications in Drug Discovery
The unique structural features of this compound position it as a valuable scaffold in medicinal chemistry. Its potential applications include:
- Development of New Antimicrobials : Leveraging its antimicrobial properties to create new antibiotics or antifungal agents.
- Cancer Therapeutics : Investigating its role as a lead compound for developing drugs targeting specific cancer types.
Case Studies
Recent studies have documented the synthesis and biological evaluation of various oxazole derivatives. For example, the synthesis of 5-cycloaminyl-1,2-oxazole compounds demonstrated significant activity against specific cancer cell lines . Another study focused on trifluoromethyl-containing drugs highlighted their enhanced pharmacological profiles compared to non-fluorinated analogs .
Agrochemical Applications
The compound's structural characteristics also suggest potential uses in agrochemicals. Oxazole derivatives have been recognized for their insecticidal properties. Research into similar compounds has shown efficacy against agricultural pests, indicating that this compound could serve as a template for developing new insecticides or herbicides .
Preparation Methods
Formation of the Pyrazole Core
The 1H-pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-dielectrophilic partners. A regioselective approach adapted from WO2011051540A1 employs 1-(4-fluorophenyl)hydrazine and 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione under acidic conditions (HCl/EtOH, 80°C), yielding 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in 78% yield.
Functionalization at Position 4
The aldehyde group at position 4 is converted to a bromomethyl group via Corey-Fuchs reaction (PPh3/CBr4, CH2Cl2), enabling subsequent cross-coupling. This intermediate serves as the precursor for oxazole attachment.
Construction of the 1,2-Oxazole Ring
Cyclization Strategy
The oxazole nucleus is assembled using a modified Cornforth reaction. Methyl 3-amino-4-(2-chloro-6-fluorophenyl)-2-oxobut-3-enoate undergoes cyclodehydration with N-chlorosuccinimide (NCS) in DMF at 0–5°C, forming the 1,2-oxazole scaffold with 85% regioselectivity.
Incorporation of the Pyrazole Unit
A palladium-catalyzed Suzuki-Miyaura coupling links the brominated pyrazole to the oxazole intermediate. Optimized conditions (Pd(PPh3)4, K2CO3, DME/H2O, 90°C) achieve 92% yield while preserving stereochemical integrity.
Alternative Synthetic Routes
One-Pot Sequential Cyclization
A tandem protocol developed in IL238044A combines pyrazole and oxazole formation in a single reactor:
- Step 1: Hydrazine cyclization with trifluoromethyl acetylacetone
- Step 2: In situ generation of α-chloroketone for oxazole cyclization
This method reduces purification steps but requires precise temperature control (40°C → 120°C gradient).
Microwave-Assisted Synthesis
Adapting PMC4766773, microwave irradiation (150°C, 20 min) accelerates the cyclocondensation steps, improving yield to 88% compared to conventional heating (72%).
Optimization and Challenges
| Parameter | Conventional Method | Optimized Method | Improvement |
|---|---|---|---|
| Reaction Time | 24 h | 6 h | 75% reduction |
| Yield | 68% | 89% | +21% |
| Purity (HPLC) | 95% | 99.2% | +4.2% |
| Catalyst Loading | 5 mol% Pd | 2.5 mol% Pd | 50% reduction |
Key challenges addressed:
- Regioselectivity in Pyrazole Formation: Employing bulky ligands (XPhos) suppresses N2-substitution byproducts.
- Trifluoromethyl Stability: Replacing protic solvents with anhydrous THF prevents CF3 group hydrolysis.
Characterization Data
Table 1: Spectroscopic Data for Target Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl3) | δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 6H, Ar-H), 3.94 (s, 3H, OCH3) |
| ¹³C NMR (126 MHz, CDCl3) | δ 161.2 (COOCH3), 155.1 (C-F), 122.8 (q, J=270 Hz, CF3) |
| HRMS (ESI+) | m/z 483.0784 [M+H]+ (calc. 483.0789) |
Industrial-Scale Considerations
Patented workflows from WO2011051540A1 demonstrate scalability up to 50 kg batches with:
- Continuous flow hydrogenation for nitro group reductions
- Membrane-based solvent recovery (≥98% DMF reuse)
- Crystallization-driven purification (ethanol/water, 4:1)
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate?
- Methodology : The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1 : Construct the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones, as seen in analogous pyrazole syntheses .
- Step 2 : Assemble the oxazole ring via Hantzsch synthesis (α-halo ketones + amides) or oxidative cyclization. Substituents like 2-chloro-6-fluorophenyl groups are introduced using Suzuki-Miyaura coupling .
- Step 3 : Esterification at the oxazole-4-position using methyl chloroformate or methanol under acidic conditions .
- Key Considerations : Monitor regioselectivity during pyrazole formation and optimize coupling conditions (e.g., Pd catalysts, ligand choice) to avoid byproducts .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., fluorophenyl, trifluoromethyl groups) and coupling efficiency. For example, NMR is critical for distinguishing between aromatic and trifluoromethyl fluorine environments .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for related oxazole-pyrazole hybrids .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy, particularly for halogenated and fluorinated substituents .
Q. What are the common challenges in purifying this compound?
- Issues : Low solubility in polar solvents due to hydrophobic fluorinated groups and potential co-elution of regioisomers during column chromatography.
- Solutions :
- Use reverse-phase HPLC with acetonitrile/water gradients for high-purity isolation .
- Employ recrystallization with dichloromethane/hexane mixtures to remove amorphous impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent polarity) and identify critical factors. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability for fluorinated intermediates .
- Continuous-Flow Reactors : Mitigate exothermic side reactions during trifluoromethylation or pyrazole cyclization, as shown in flow-chemistry protocols for diazo compounds .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for target binding .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases or GPCRs) using docking software (AutoDock Vina) and assess binding free energies .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorophenyl groups) with activity trends from analogous pyrazole-oxazole hybrids .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Example : Discrepancies in NMR coupling constants for oxazole protons may arise from dynamic rotational isomerism.
- Resolution :
- Perform variable-temperature NMR to stabilize conformers and simplify splitting patterns .
- Compare with crystallographic data to confirm dominant conformations .
Q. What are the best practices for assessing stability under physiological conditions?
- Protocol :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor ester hydrolysis via LC-MS over 24–72 hours .
- Photostability : Expose to UV light (λ = 254 nm) and track degradation products using HPLC-DAD .
- Key Finding : Trifluoromethyl groups enhance metabolic stability, but ester moieties may require prodrug strategies for in vivo applications .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Roles
Table 2 : Common Analytical Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Overlapping NMR peaks | Use -edited HSQC for fluorinated compounds | |
| Low crystallinity | Co-crystallize with thiourea to improve crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
